molecular formula C16H16N4S B2983634 3-((2-Methylbenzyl)thio)-5-phenyl-4H-1,2,4-triazol-4-amine CAS No. 578747-34-9

3-((2-Methylbenzyl)thio)-5-phenyl-4H-1,2,4-triazol-4-amine

Cat. No.: B2983634
CAS No.: 578747-34-9
M. Wt: 296.39
InChI Key: XDWJUWOUWLEINN-UHFFFAOYSA-N
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Description

3-((2-Methylbenzyl)thio)-5-phenyl-4H-1,2,4-triazol-4-amine (CAS 578747-34-9) is a synthetic small molecule with the molecular formula C₁₆H₁₆N₄S and a molecular weight of 296.39 g/mol . This compound features a 1,2,4-triazole core substituted with a phenyl group and a (2-methylbenzyl)thio side chain, a structure known to be of significant interest in medicinal chemistry . The 1,2,4-triazole-3-thione scaffold, to which this compound belongs, is widely recognized in scientific literature for its diverse biological potential . Derivatives of this chemical class have been extensively studied and shown to possess a broad spectrum of pharmacological activities, including antiviral, anticancer, antimicrobial, and anticonvulsant properties . Specifically, some sulfanyltriazole analogues have demonstrated potent activity as non-nucleoside reverse transcriptase inhibitors (NNRTIs) against HIV-1, including strains resistant to common treatments . Furthermore, structurally related 3-amine-substituted 1,2,4-triazoles have exhibited promising in vitro anti-lung cancer activity by inducing apoptosis in cancer cells, suggesting a potential mechanism for oncological research . This product is supplied with a purity of ≥98% . It is intended for research applications only and is not approved for diagnostic or therapeutic use. This product is not for human consumption.

Properties

IUPAC Name

3-[(2-methylphenyl)methylsulfanyl]-5-phenyl-1,2,4-triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4S/c1-12-7-5-6-10-14(12)11-21-16-19-18-15(20(16)17)13-8-3-2-4-9-13/h2-10H,11,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDWJUWOUWLEINN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CSC2=NN=C(N2N)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

578747-34-9
Record name 3-((2-METHYLBENZYL)THIO)-5-PHENYL-4H-1,2,4-TRIAZOL-4-AMINE
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2-Methylbenzyl)thio)-5-phenyl-4H-1,2,4-triazol-4-amine typically involves the reaction of 2-methylbenzyl chloride with thiourea to form 2-methylbenzylthiourea. This intermediate is then cyclized with phenylhydrazine in the presence of a base such as sodium hydroxide to yield the desired triazole derivative. The reaction conditions often require refluxing in an appropriate solvent like ethanol or methanol to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction parameters such as temperature, pressure, and solvent choice is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-((2-Methylbenzyl)thio)-5-phenyl-4H-1,2,4-triazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazole ring can be reduced under specific conditions to yield corresponding amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-((2-Methylbenzyl)thio)-5-phenyl-4H-1,2,4-triazol-4-amine has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.

    Agriculture: The compound may be used as a fungicide or pesticide due to its ability to disrupt the growth of certain pathogens.

    Materials Science: It can be used in the synthesis of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 3-((2-Methylbenzyl)thio)-5-phenyl-4H-1,2,4-triazol-4-amine involves its interaction with molecular targets such as enzymes or receptors. In medicinal applications, it may inhibit enzymes like kinases or proteases, leading to the disruption of cellular signaling pathways and ultimately inducing cell death in cancer cells. The compound’s sulfur and nitrogen atoms play a crucial role in binding to the active sites of these enzymes.

Comparison with Similar Compounds

Key Observations :

  • Trimethoxyphenyl groups () increase molecular weight and lipophilicity, which may improve pharmacokinetic properties but reduce solubility.

Variations at the 3-Position Thioether Group

The 3-position thioether moiety impacts steric bulk and electronic effects:

Compound Name 3-Substituent Molecular Formula Mass (g/mol) Key Properties/Findings Reference
3-((4-Fluorobenzyl)thio)-5-(pyridin-4-yl)-4H-1,2,4-triazol-4-amine 4-Fluorobenzyl C₁₄H₁₂FN₅S 317.39 Halogen bonding potential; improved metabolic stability
3-((4-Chlorobenzyl)thio)-5-(pyridin-4-yl)-4H-1,2,4-triazol-4-amine 4-Chlorobenzyl C₁₄H₁₂ClN₅S 333.84 Enhanced electronegativity; higher melting point (198–199°C)
3-((2-Methylbenzyl)thio)-5-phenyl-4H-1,2,4-triazol-4-amine 2-Methylbenzyl C₁₆H₁₆N₄S ~310.39 Moderate steric bulk; optimal for protein binding

Key Observations :

  • Halogenated benzyl groups () improve electronegativity and binding to targets with halogen-bonding motifs.
  • 2-Methylbenzyl substitution balances steric hindrance and lipophilicity, as evidenced by its use in crystallographic studies (PDB 5DCH) .

Antimicrobial and Antifungal Derivatives

  • Compounds like 3-((1H-benzo[d]imidazol-1-yl)methyl)-4H-1,2,4-triazol-4-amine () exhibit antibacterial activity (MIC 1.5–3.125 µg/mL), highlighting the importance of heterocyclic substituents .
  • 3-(1H-Indol-3-yl)-5-[[2-[[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio]ethyl]thio]-4H-1,2,4-triazol-4-amine () shows 93% yield under ultrasound-assisted synthesis, indicating efficient routes for triazole-thioether derivatives .

Biological Activity

3-((2-Methylbenzyl)thio)-5-phenyl-4H-1,2,4-triazol-4-amine is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The triazole ring is known for its diverse biological properties, including antibacterial, antifungal, and anticancer activities. This article reviews the synthesis, biological evaluations, and structure-activity relationships (SAR) of this compound and related derivatives.

Synthesis

The synthesis of 3-((2-Methylbenzyl)thio)-5-phenyl-4H-1,2,4-triazol-4-amine typically involves several steps:

  • Formation of the Triazole Ring : The initial step often includes the reaction of hydrazine derivatives with carbon disulfide to form thiosemicarbazones.
  • Substitution Reactions : The introduction of the 2-methylbenzyl group can be achieved through nucleophilic substitution reactions involving appropriate benzyl halides.
  • Characterization : The final product is characterized using techniques such as NMR and mass spectrometry to confirm its structure.

Anticancer Activity

Research indicates that derivatives of triazoles exhibit significant anticancer properties. For instance, studies have shown that various triazole compounds demonstrate cytotoxic effects against different cancer cell lines.

CompoundCell LineIC50 (µM)
3-((2-Methylbenzyl)thio)-5-phenyl-4H-triazol-4-amineMCF-7TBD
3-(Benzylthio)-5-(phenyl)-4H-triazoleHCT116TBD
Standard Drug (Doxorubicin)MCF-75.0

In a study involving similar triazole compounds, it was found that specific substitutions on the triazole ring significantly influenced cytotoxicity. For example, compounds with electron-withdrawing groups exhibited higher activity against MCF-7 cells compared to their electron-donating counterparts .

Antimicrobial Activity

The antimicrobial properties of triazole derivatives have been extensively studied. The compound has shown promising activity against various bacterial strains:

Bacterial StrainZone of Inhibition (mm)MIC (µg/mL)
E. coli1532
S. aureus1816

These results indicate that the presence of the thioether group enhances the antimicrobial potency of the triazole scaffold, with structural modifications playing a crucial role in activity .

Structure-Activity Relationship (SAR)

The SAR analysis reveals that the position and nature of substituents on the triazole ring significantly affect biological activity. For example:

  • Compounds with bulky groups at the 5-position tend to exhibit enhanced anticancer activity.
  • The presence of a thioether moiety has been linked to increased antimicrobial efficacy.

Case Studies

  • Anticancer Activity : A derivative similar to 3-((2-Methylbenzyl)thio)-5-phenyl-4H-triazol-4-amine was tested against multiple cancer cell lines including MCF-7 and HCT116. It demonstrated IC50 values lower than standard chemotherapeutics like doxorubicin, indicating superior efficacy in some cases .
  • Antimicrobial Studies : In a comparative study, various triazole derivatives were screened against Gram-positive and Gram-negative bacteria. The compound exhibited significant inhibition against E. coli and S. aureus, suggesting its potential as a lead compound for antibiotic development .

Q & A

Q. Key Reaction Conditions :

MethodBaseSolventYield (%)Reference
Conventional heatingNaOHEthanol65–75
Microwave-assistedK₂CO₃DMF85–90

Advanced Synthesis: Tautomerism and Structural Analysis

Q2: How can tautomeric equilibria in 1,2,4-triazole derivatives impact structural characterization? A2: 1,2,4-Triazoles exhibit thione-thiol tautomerism, which complicates spectral interpretation. For instance:

  • X-ray crystallography : Used to resolve tautomeric forms, as demonstrated in studies of 3-phenyl-1H-1,2,4-triazol-5-amine, where planar triazole rings and phenyl substituents were confirmed .
  • NMR spectroscopy : Chemical shifts for NH protons (δ 10–12 ppm) and sulfur-related protons (δ 2.5–4.0 ppm) help distinguish tautomers .

Example : In 3-((2-methylbenzyl)thio) derivatives, the thione form predominates in polar solvents, while the thiol form is stabilized in non-polar media .

Basic Biological Activity Screening

Q3: What assays are used to evaluate the antimicrobial activity of 1,2,4-triazole derivatives? A3: Common methods include:

  • Agar diffusion assays : Measuring inhibition zones against bacterial (e.g., E. coli, S. aureus) and fungal strains (e.g., C. albicans) .
  • MIC (Minimum Inhibitory Concentration) : Determining the lowest compound concentration inhibiting microbial growth, often via microdilution techniques .

Q. Structure-Activity Relationship (SAR) :

  • Fluorinated benzyl groups (e.g., 4-fluorobenzyl) enhance lipophilicity and membrane penetration, improving activity .
  • Bulky substituents (e.g., tert-butyl) may reduce solubility but increase target binding specificity .

Advanced Biological Studies: Resolving Contradictions

Q4: How can researchers address conflicting reports on the biological activity of structurally similar triazole derivatives? A4: Contradictions often arise due to:

  • Substituent effects : Minor structural changes (e.g., chloro vs. methoxy groups) drastically alter activity. For example, 5-(4-chlorophenyl) derivatives show higher antifungal activity than methoxy analogs .
  • Assay variability : Standardize protocols (e.g., broth microdilution) and include positive controls (e.g., fluconazole) to ensure reproducibility .

Case Study : A 4-fluorobenzylthio analog showed 90% inhibition against S. aureus in one study but only 60% in another due to differences in inoculum size .

Analytical Characterization Techniques

Q5: What advanced analytical methods are critical for characterizing 1,2,4-triazole derivatives? A5:

  • HPLC-MS : Quantifies purity and identifies byproducts (e.g., sulfoxides from oxidation) .
  • Single-crystal XRD : Resolves molecular geometry and hydrogen-bonding networks, as seen in 3-phenyl-1H-1,2,4-triazol-5-amine structures .
  • FT-IR spectroscopy : Confirms functional groups (e.g., C=S stretch at 600–700 cm⁻¹) .

Data Contradiction Analysis

Q6: How should researchers interpret discrepancies in solubility data for triazole derivatives? A6: Solubility variations often stem from:

  • pH dependence : The compound’s solubility may increase in acidic buffers due to protonation of the triazole ring .
  • Crystallinity : Amorphous forms (e.g., from rapid precipitation) exhibit higher solubility than crystalline forms .

Example : A fluorinated triazole derivative showed solubility of 18.1 µg/mL at pH 7.4 but >100 µg/mL at pH 2.0 .

Safety and Handling Protocols

Q7: What safety precautions are recommended for handling 1,2,4-triazole derivatives? A7:

  • Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/oral exposure .
  • Waste disposal : Segregate halogenated waste (e.g., chloro derivatives) for incineration .

Note : Derivatives with thiol groups require inert atmospheres (N₂/Ar) to prevent oxidation .

Experimental Design for Multifactorial Studies

Q8: How can researchers design experiments to evaluate multiple variables (e.g., substituents, solvents) efficiently? A8: Use split-plot or factorial designs :

  • Split-plot design : Test substituent groups (main plots) and solvents (subplots) in a hierarchical structure .
  • Response Surface Methodology (RSM) : Optimize reaction conditions (e.g., temperature, base concentration) for maximum yield .

Example : A study on trellis systems and rootstocks employed split-split plots to analyze harvest seasons, providing a template for multifactorial triazole research .

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